molecular formula C22H25NO4S B2401582 1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one CAS No. 897616-01-2

1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one

Cat. No. B2401582
CAS RN: 897616-01-2
M. Wt: 399.51
InChI Key: YUPFHSDUQOTPPE-UHFFFAOYSA-N
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Description

1-Butyl-6-ethoxy-3-tosylquinolin-4(1H)-one, also known as BTE-TQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antioxidant Applications

Quinoline derivatives, such as ethoxyquin, have been extensively studied for their antioxidant properties. Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is primarily used as an antioxidant in animal feed to protect against lipid peroxidation, indicating that similar quinoline compounds could possess antioxidant properties beneficial for food preservation and possibly for pharmaceutical applications focusing on oxidative stress-related diseases (Blaszczyk, Augustyniak, & Skolimowski, 2013).

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries for their enhanced biological activity and stability. Research involving rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate for synthesizing fluorinated heterocycles suggests the potential for quinoline derivatives to serve as substrates in the synthesis of biologically active compounds, including those with fluorine substitutions (Wu et al., 2017).

Corrosion Inhibition

Quinoline derivatives have been explored as corrosion inhibitors, offering protection for metals against corrosion in acidic environments. For instance, compounds based on 8-hydroxyquinoline have shown effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid solution. This application is relevant for industrial settings where metal preservation is crucial, suggesting that "1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one" could be investigated for similar protective capabilities (Faydy et al., 2019).

Molecular Probes and Sensing

Quinoline compounds have been utilized in the development of molecular probes for detecting metal ions. Such compounds can act as "turn-on" fluorescent probes for specific ions like Cu2+, highlighting the potential of quinoline derivatives in biochemical and medical diagnostics for sensing and imaging applications. This suggests avenues for exploring "1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one" in the design of novel probes (Wei et al., 2021).

properties

IUPAC Name

1-butyl-6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-4-6-13-23-15-21(28(25,26)18-10-7-16(3)8-11-18)22(24)19-14-17(27-5-2)9-12-20(19)23/h7-12,14-15H,4-6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPFHSDUQOTPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one

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